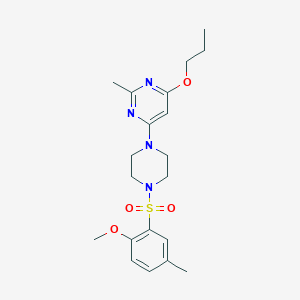
2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(3-(4-Methoxybenzyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps:
-
Formation of the Urea Derivative: : The initial step involves the reaction of 4-methoxybenzylamine with an isocyanate derivative to form the urea linkage. This reaction is usually carried out in an inert atmosphere, such as nitrogen, at room temperature or slightly elevated temperatures.
-
Acylation Reaction: : The urea derivative is then subjected to an acylation reaction with 2,2,2-trifluoroethyl acetate in the presence of a base, such as triethylamine, to form the final product. This step often requires reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The methoxy group on the benzyl ring can undergo oxidation to form a hydroxyl group, potentially leading to further oxidation products.
-
Reduction: : The urea linkage can be reduced to form corresponding amines under suitable conditions, such as using lithium aluminum hydride (LiAlH4).
-
Substitution: : The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions, such as using a strong base or nucleophile.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Strong bases like sodium hydride (NaH) or nucleophiles like thiols can be used for substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives of the benzyl ring.
Reduction: Amines derived from the reduction of the urea linkage.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the urea and trifluoroethyl groups, which are known to interact with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The trifluoroethyl group is often used to enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group could enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
2-(4-(3-(4-Methoxybenzyl)ureido)phenyl)acetamide: Lacks the trifluoroethyl group, which may result in different biological activity and stability.
2-(4-(3-(4-Hydroxybenzyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.
2-(4-(3-(4-Methoxybenzyl)ureido)phenyl)-N-ethylacetamide: Replaces the trifluoroethyl group with an ethyl group, which could affect its metabolic stability and bioavailability.
Uniqueness
The presence of both the methoxybenzyl and trifluoroethyl groups in 2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable candidate for various applications.
Properties
IUPAC Name |
2-[4-[(4-methoxyphenyl)methylcarbamoylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-28-16-8-4-14(5-9-16)11-23-18(27)25-15-6-2-13(3-7-15)10-17(26)24-12-19(20,21)22/h2-9H,10-12H2,1H3,(H,24,26)(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGMHXWFYIAOQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride](/img/new.no-structure.jpg)


![N-[(3-Propan-2-ylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2820373.png)




![1-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2820381.png)
![N-(4-methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide](/img/structure/B2820382.png)
![1-(3,4-difluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B2820384.png)

